5-Ethoxy-2-fluorobenzaldehyde

Catalog No.
S6649209
CAS No.
891842-42-5
M.F
C9H9FO2
M. Wt
168.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethoxy-2-fluorobenzaldehyde

CAS Number

891842-42-5

Product Name

5-Ethoxy-2-fluorobenzaldehyde

IUPAC Name

5-ethoxy-2-fluorobenzaldehyde

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

InChI

InChI=1S/C9H9FO2/c1-2-12-8-3-4-9(10)7(5-8)6-11/h3-6H,2H2,1H3

InChI Key

GOJKQUIVYRXUNY-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)F)C=O

Canonical SMILES

CCOC1=CC(=C(C=C1)F)C=O

5-Ethoxy-2-fluorobenzaldehyde is an organic compound characterized by the molecular formula C9H9FO2C_9H_9FO_2 and a molecular weight of 168.16 g/mol. This compound belongs to the class of fluorinated aromatic aldehydes, featuring both an ethoxy group and a fluorine atom attached to a benzene ring. The unique combination of these substituents contributes to its distinct physical and chemical properties, making it a subject of interest in various fields, including organic synthesis and medicinal chemistry.

There is no current information available on the specific mechanism of action of 4-Ethoxy-2-fluorobenzaldehyde in biological systems.

Future Research Directions

Research on 4-Ethoxy-2-fluorobenzaldehyde appears limited. Potential areas for future exploration could include:

  • Synthesis and development of efficient methods for obtaining the compound.
  • Characterization of its physical and chemical properties.
  • Investigation of its potential reactivity in various chemical transformations.
  • Exploration of its biological properties and applications, if any.

Here's what we can find:

  • Chemical Intermediate: 5-Ethoxy-2-fluorobenzaldehyde's structure suggests it could be a useful intermediate in the synthesis of more complex molecules. Its functional groups (ethoxy and fluoro) could be reactive and participate in various chemical reactions. However, specific examples of its use in published research are currently unavailable.
  • Similarity to Existing Molecules: Scientists often explore molecules similar to known bioactive compounds. 5-Ethoxy-2-fluorobenzaldehyde shares some structural features with other fluorinated or ethoxy-substituted aromatic aldehydes with documented biological activity. This might inspire researchers to investigate 5-Ethoxy-2-fluorobenzaldehyde for potential applications in medicinal chemistry or drug discovery. However, there's no current evidence of such research in public scientific databases.

Finding More Information:

  • Chemical Databases: Scientific databases like PubChem () can provide basic information on the structure and properties of 5-Ethoxy-2-fluorobenzaldehyde. They might also list related compounds with documented research applications.
  • Patent Search: Patent databases can reveal industrial applications of various chemicals. Searching for patents mentioning 5-Ethoxy-2-fluorobenzaldehyde might provide clues about its potential uses, although these might not be directly related to fundamental scientific research.

Future Research Directions:

Given the limited current information, future research on 5-Ethoxy-2-fluorobenzaldehyde could explore:

  • Its synthesis and characterization
  • Its reactivity in different chemical reactions
  • Its potential biological properties (if any)

  • Oxidation: The aldehyde group can be oxidized to form 5-ethoxy-2-fluorobenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to yield 5-ethoxy-2-fluorobenzyl alcohol, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under basic conditions, allowing for the formation of various derivatives depending on the nucleophile used.

Research into the biological activity of 5-ethoxy-2-fluorobenzaldehyde is ongoing, with studies suggesting potential interactions with biomolecules. The aldehyde functional group allows for covalent bonding with nucleophilic sites in proteins and enzymes, which may alter their function. Furthermore, the presence of the fluorine atom can enhance the compound's reactivity and binding affinity, making it a candidate for further investigation in medicinal chemistry.

The synthesis of 5-ethoxy-2-fluorobenzaldehyde typically involves the following methods:

  • Halogen Exchange Reaction: A common approach is to replace a chlorine atom in 5-ethoxy-2-chlorobenzaldehyde with a fluorine atom using a suitable fluorinating agent.
  • Nucleophilic Aromatic Substitution: This method utilizes nucleophilic aromatic substitution reactions where an ethoxy-substituted benzaldehyde is reacted with a fluorinating agent under controlled conditions.

These methods can be adapted for industrial production, where large-scale reactions are conducted to ensure high yield and purity.

5-Ethoxy-2-fluorobenzaldehyde has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic compounds.
  • Medicinal Chemistry: The compound is studied for potential therapeutic effects and as a precursor in drug synthesis.
  • Material Science: It is utilized in producing specialty chemicals and materials with specific properties.

Studies on interaction mechanisms indicate that 5-ethoxy-2-fluorobenzaldehyde can interact with various molecular targets. Its aldehyde group may engage in covalent bonding with nucleophilic sites on enzymes or proteins, potentially inhibiting or altering their activity. Further research is needed to elucidate its specific interactions and biological pathways.

Several compounds are structurally similar to 5-ethoxy-2-fluorobenzaldehyde, which allows for comparative analysis:

Compound NameStructural FeaturesUniqueness
2-FluorobenzaldehydeLacks the ethoxy group; simpler structureLess sterically hindered than 5-Ethoxy-2-fluorobenzaldehyde
4-FluorobenzaldehydeFluorine at a different position (para)Different reactivity due to position of substituent
5-Ethoxy-2-chlorobenzaldehydeContains chlorine instead of fluorineChlorine may affect reactivity differently than fluorine
3-Chloro-4-ethoxy-2-fluorobenzaldehydeContains both chlorine and fluorineUnique combination affecting its chemical behavior

The uniqueness of 5-ethoxy-2-fluorobenzaldehyde lies in its specific substitution pattern, which influences its reactivity and properties. The presence of both an ethoxy group and a fluorine atom provides distinctive characteristics that differentiate it from other similar compounds, making it valuable in synthetic applications.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

168.05865769 g/mol

Monoisotopic Mass

168.05865769 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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